molecular formula C14H13N3 B2790267 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline CAS No. 38696-04-7

2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline

Cat. No. B2790267
CAS RN: 38696-04-7
M. Wt: 223.279
InChI Key: NFKMSOIIAKQLBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline” is a heterocyclic compound . It is a derivative of pyrazole and quinoline . The pyrazole ring is a five-membered ring with two nitrogen atoms, and the quinoline is a fused ring system with a benzene ring fused to a pyridine ring .

Scientific Research Applications

  • Catalytic Activities and Structural Studies :

    • Synthesis and Catalytic Applications : The compound has been studied for its role in synthesizing various ligands and complexes, particularly in relation to their catalytic properties. Boussalah et al. (2009) reported the synthesis of multiple ligands containing 2-(3,5-dimethyl-1H-pyrazol-1-yl) motifs, which were then used to create copper(II) complexes. These complexes exhibited catalytic oxidation activities, demonstrating the compound's utility in catalysis research (Boussalah et al., 2009).
  • Fluorescence and Optical Properties :

    • Fluorescence Quenching Studies : Pyrazolo[3,4-b]quinoline derivatives, closely related to 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline, show interesting fluorescence properties. Mu et al. (2010) explored the reversible quenching of fluorescence from these derivatives, indicating potential applications in organic fluorescent materials for light-emitting devices (Mu et al., 2010).
  • Antibacterial Applications :

    • Synthesis and Antibacterial Activity : A related compound, 3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2(1H)-one, demonstrated comparable effects to streptomycin in antibacterial activity, as reported by Ajani et al. (2009). This highlights the potential of this compound derivatives in the development of new antibacterial agents (Ajani et al., 2009).
  • Environmental Monitoring and Sensing Applications :

    • Ni Sensor and Live Cell Imaging : Subashini et al. (2017) synthesized a quinoline appended pyrazoline derivative for use as a highly selective and sensitive sensor for nickel ions. This compound's utility in environmental monitoring and live cell imaging was emphasized, showcasing the diverse applications of this compound derivatives (Subashini et al., 2017).
  • Corrosion Inhibition :

    • Quinoxalines as Corrosion Inhibitors : Research by Saraswat and Yadav (2020) on quinoxaline derivatives, closely related to the compound , demonstrated their effectiveness as corrosion inhibitors for mild steel. This suggests potential applications of this compound in materials science and corrosion prevention (Saraswat & Yadav, 2020).

Mechanism of Action

Target of Action

Related pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Related compounds have been shown to exhibit antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.

Pharmacokinetics

A related compound was found to have pharmacokinetic properties commensurate with inhaled dosing by nebulization , suggesting that 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline may have similar properties.

Result of Action

Related compounds have been shown to exhibit potent antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.

Action Environment

The stability of related compounds has been shown to increase with the presence of a succinic acid covalently phosphate group , suggesting that similar environmental factors may influence the action of this compound.

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-10-9-11(2)17(16-10)14-8-7-12-5-3-4-6-13(12)15-14/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKMSOIIAKQLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=CC=CC=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.